molecular formula C10H14ClNO2 B1421790 Methyl amino(3-methylphenyl)acetate hydrochloride CAS No. 1255716-96-1

Methyl amino(3-methylphenyl)acetate hydrochloride

Cat. No.: B1421790
CAS No.: 1255716-96-1
M. Wt: 215.67 g/mol
InChI Key: UCKBNDGDRIXKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl amino(3-methylphenyl)acetate hydrochloride is a chemical compound provided for research and development purposes. It is an ester derivative of an amino phenylacetic acid scaffold. The compound is supplied as the hydrochloride salt to enhance its stability. According to database records, it has a molecular formula of C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol . It features one aromatic ring and is characterized as a building block in organic synthesis . Researchers value this phenylglycine derivative for its potential in constructing more complex molecules, particularly in medicinal chemistry and pharmaceutical research. As a synthetic intermediate, it can be used in the exploration of structure-activity relationships and the development of novel bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKBNDGDRIXKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Degradation Kinetics of Methyl amino(3-methylphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical Development

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1255716-96-1), a structural analog of the phenylglycine class, serves as a critical chiral intermediate in the synthesis of antiplatelet agents and beta-lactam antibiotics.[1][2] Its thermodynamic profile is defined by a dichotomy: high lattice energy providing solid-state stability, contrasted with significant solution-state lability driven by ester hydrolysis and benzylic racemization.[1][2]

This guide details the physicochemical stability profile of the compound, identifying moisture-induced hydrolysis and base-catalyzed epimerization as the primary critical quality attributes (CQAs).[1] Strict control of water activity (


) and pH (< 4.0 in solution) is required to maintain integral purity.[2]

Molecular Architecture & Theoretical Stability

To predict stability, we must deconstruct the molecule into its functional pharmacophores.[1] The compound consists of a phenylglycine scaffold with a methyl ester and a 3-methyl substitution on the aromatic ring, stabilized as a hydrochloride salt.[1]

Structural Vulnerabilities[2]
  • The Ester Linkage: The methyl ester is susceptible to nucleophilic acyl substitution (hydrolysis). While the hydrochloride salt form creates an acidic microenvironment that generally retards base-catalyzed hydrolysis, it makes the compound hygroscopic.[1] Absorbed moisture creates a localized "solution state" on the crystal surface, accelerating acid-catalyzed hydrolysis.[1][2]

  • The Benzylic

    
    -Carbon:  Unlike aliphatic amino acids, the 
    
    
    
    -proton in phenylglycines is benzylic.[1] The adjacent aromatic ring allows for resonance stabilization of the carbanion intermediate upon deprotonation. This makes the proton significantly more acidic (
    
    
    ) than in alanine (
    
    
    ), rendering the compound highly prone to racemization under even mild basic conditions.[1]
  • The 3-Methyl Substituent: Electronic theory suggests the 3-methyl group (an electron-donating group via induction/hyperconjugation) slightly destabilizes the benzylic carbanion compared to electron-withdrawing substituents (e.g., 2-chloro in Clopidogrel intermediates).[2] Consequently, this analog is theoretically more configurationally stable than its chlorinated counterparts, though still labile.

Solid-State Thermodynamics[2]

Thermal Profile

As an ionic hydrochloride salt, the lattice energy is dominated by electrostatic interactions, typically resulting in a high melting point.[1]

  • Expected Melting Range:

    
     (with decomposition).
    
  • Thermal Decomposition: Above the melting point, the compound undergoes decarboxylation and loss of HCl.[1]

  • Polymorphism: Phenylglycine esters often exhibit enantiotropic polymorphism.[2] Differential Scanning Calorimetry (DSC) is required to rule out metastable forms that could revert during storage, altering solubility.[1][2]

Hygroscopicity & Water Activity

The HCl salt is hygroscopic.

  • Critical Relative Humidity (CRH): Estimated at 60-70% RH.[2] Above this threshold, deliquescence occurs.[1][2]

  • Impact: Water uptake is not merely physical; it initiates the hydrolysis cascade.

    • Recommendation: Store in desiccated conditions with foil-laminate liners to prevent moisture permeation.[2]

Solution-State Kinetics & Degradation Pathways[2]

The stability in solution is pH-dependent.[2] The three primary degradation pathways are Hydrolysis , Racemization , and Diketopiperazine (DKP) Formation .[1]

Degradation Pathway Diagram[2]

DegradationPathways Ester Methyl amino(3-methylphenyl) acetate HCl (Active) Acid Amino(3-methylphenyl) acetic acid (Hydrolysis Product) Ester->Acid Acid/Base Hydrolysis (+ H2O, - MeOH) Enantiomer (R/S)-Enantiomer (Racemate) Ester->Enantiomer Base-Catalyzed Racemization DKP Diketopiperazine (Cyclization Dimer) Ester->DKP Dimerization (High Conc, pH > 7)

Figure 1: Primary degradation pathways.[2] Hydrolysis is the dominant pathway in acidic/neutral aqueous media, while racemization and dimerization dominate in basic organic/aqueous media.[1]

Kinetic Parameters
ParameterConditionBehaviorKinetic Order
Hydrolysis (

)
pH < 3Slow.[2] Protonation of carbonyl oxygen activates electrophile, but water is a weak nucleophile.[1][2]Pseudo-1st Order
Hydrolysis (

)
pH > 7Rapid.[2] Hydroxide ion attacks ester carbonyl.[1][2]2nd Order (

)
Racemization (

)
pH > 6Significant.[2] Deprotonation of

-H forms planar carbanion.
2nd Order (

)
DKP Formation pH > 8Moderate.[2] Free amine attacks ester of neighbor molecule (cyclization).[2]2nd Order

Experimental Protocols

To validate the stability of your specific lot, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Forced Degradation (Stress Testing) Workflow

This protocol determines the intrinsic stability limits and validates the analytical method's specificity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 50 mg of compound in 50 mL of Acetonitrile:Water (50:50).

  • Acid Stress: Add 5 mL of 0.1 N HCl to 5 mL stock. Heat at 60°C for 4 hours.

    • Target: 10-20% degradation (Hydrolysis to acid).[2]

  • Base Stress: Add 5 mL of 0.1 N NaOH to 5 mL stock. Stir at Room Temp for 1 hour.

    • Warning: Do not heat initially; phenylglycines degrade instantly in hot base.[2]

    • Target: Racemization and rapid hydrolysis.[2]

  • Oxidative Stress: Add 5 mL of 3%

    
     to 5 mL stock.[2] Store RT for 24 hours.
    
    • Target: N-oxidation (less likely for primary amines) or benzylic oxidation.[2]

  • Analysis: Neutralize samples and analyze via HPLC.

Analytical Method (HPLC)[2]
  • Column: Chiralpak AGP or Crownpak CR(+) (Essential for separating enantiomers).[2]

  • Mobile Phase: Perchloric acid pH 1.5 / Acetonitrile (90:10).[2] Low pH prevents on-column degradation.[2]

  • Detection: UV at 220 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).[2]

  • Flow Rate: 0.8 mL/min.[2]

Experimental Workflow Diagram

StabilityWorkflow cluster_Stress ICH Q1A Stress Conditions Start Start: Raw Material Acid 0.1N HCl 60°C, 4h Start->Acid Base 0.1N NaOH RT, 1h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Neutralize Quench & Neutralize Acid->Neutralize Base->Neutralize Ox->Neutralize HPLC Chiral HPLC Analysis (Crownpak CR+) Neutralize->HPLC Data Calculate Mass Balance & Enantiomeric Excess HPLC->Data

Figure 2: Standardized workflow for assessing thermodynamic stability and degradation kinetics.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to ensure shelf-life integrity.

  • Moisture Barrier: The hydrochloride salt will scavenge atmospheric moisture.[2] Use High-Density Polyethylene (HDPE) bottles with heat-sealed aluminum foil liners.[2] Include a silica gel desiccant packet.[2]

  • Temperature: Store at +2°C to +8°C (Refrigerated) for long-term storage. Short-term excursions to 25°C are acceptable if humidity is controlled.[2]

  • Solution Handling:

    • Avoid dissolving in methanol/ethanol for long periods (transesterification risk).

    • Do not store in basic buffers.[2] If aqueous solution is needed, use 0.1% Formic Acid or Acetate Buffer (pH 4.0).[2]

    • Process solutions immediately; do not hold overnight at room temperature.

References

  • Royal Society of Chemistry. (2015).[2] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1] Natural Product Reports.[1][2] [Link]

  • National Institutes of Health (PubChem). (2025). Methyl 2-(3-aminophenyl)acetate hydrochloride - Chemical Properties. [Link][2]

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] [Link]

  • Behnam, M. A., et al. (2017).[1][2][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.[1][2][3] [Link]

Sources

pKa values of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Determination of pKa Values for Methyl amino(3-methylphenyl)acetate hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For ionizable molecules such as Methyl amino(3-methylphenyl)acetate hydrochloride, an accurate understanding of its pKa is indispensable for predicting its behavior in physiological environments, guiding formulation development, and ensuring optimal therapeutic efficacy. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical methodologies for determining the pKa of Methyl amino(3-methylphenyl)acetate hydrochloride. It delves into the causality behind experimental choices for potentiometric, spectrophotometric, and electrophoretic methods, and introduces computational approaches as a predictive tool. This guide is structured to provide both a robust theoretical framework and actionable, field-proven protocols to ensure the generation of accurate and reliable pKa data.

Introduction: The Criticality of pKa in Drug Development

The journey of a drug molecule from administration to its site of action is governed by a series of complex biological processes, including absorption, distribution, metabolism, and excretion (ADME).[1] The ionization state of a molecule, which is directly dictated by its pKa value(s) and the pH of the surrounding environment, is a master variable controlling its solubility, lipophilicity, membrane permeability, and protein binding.[1]

Methyl amino(3-methylphenyl)acetate hydrochloride is an organic molecule featuring a primary amine and an ester functional group. The amine is basic and exists in its protonated, charged form as a hydrochloride salt. This ionization behavior is pivotal. For instance, the charged form may exhibit higher aqueous solubility, which is crucial for formulation, while the neutral, uncharged form is often more capable of passively diffusing across lipidic biological membranes, a key step in absorption.

Therefore, the precise determination of the pKa of the primary amino group in Methyl amino(3-methylphenyl)acetate hydrochloride is not merely an academic exercise; it is a critical data point that informs decisions across the entire drug discovery and development pipeline.

Table 1: Chemical Properties of Methyl amino(3-methylphenyl)acetate hydrochloride

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂[2]
Molecular Weight215.68 g/mol [2]
Chemical Structure

InChI KeyUCKBNDGDRIXKBH-UHFFFAOYSA-N[2]
SMILES StringO=C(OC)C(N)C1=CC=CC(C)=C1.[H]Cl[2]
Ionizable GroupPrimary Amine (-NH₂)N/A

Theoretical Framework: Predicting Ionization Behavior

The pKa is the pH at which a specific ionizable group in a molecule is 50% ionized and 50% non-ionized.[3] For Methyl amino(3-methylphenyl)acetate hydrochloride, the relevant ionizable group is the primary amine. As the compound is a hydrochloride salt, the amine is protonated (R-NH₃⁺). The pKa value we seek to determine corresponds to the dissociation of this conjugate acid, as shown in the equilibrium below.

G cluster_0 Ionization Equilibrium Protonated R-NH₃⁺ (Conjugate Acid, Charged) Deprotonated R-NH₂ (Free Base, Neutral) Protonated->Deprotonated H_ion H⁺

Caption: Ionization equilibrium of the primary amine.

The pKa of this amine is influenced by the molecule's electronic and steric environment. The electron-withdrawing effect of the adjacent ester group is expected to decrease the basicity (lower the pKa) of the amine compared to a simple alkylamine. Based on structurally similar α-amino acid esters, the pKa of the amino group is anticipated to be in the range of 7.5 to 9.5.[4] This initial estimate is vital for selecting the appropriate pH range and methodology for experimental determination.

Methodologies for pKa Determination: A Multi-faceted Approach

No single method for pKa determination is universally superior; the choice depends on the compound's properties, such as solubility and chromophoric character, as well as available instrumentation. A robust approach often involves utilizing at least two distinct methods to ensure self-validation of the results.

pKa_Workflow Start Compound: Methyl amino(3-methylphenyl)acetate HCl Theoretical Theoretical Estimation (Structural Analogs) Start->Theoretical Experimental Experimental Determination Start->Experimental Computational Computational Prediction (In Silico Models) Start->Computational Data Data Analysis & Comparison Theoretical->Data Potentiometry Potentiometric Titration Experimental->Potentiometry Spectrophotometry UV-Vis Spectrophotometry Experimental->Spectrophotometry CE Capillary Electrophoresis Experimental->CE Potentiometry->Data Spectrophotometry->Data CE->Data Computational->Data Final_pKa Final Reported pKa Value Data->Final_pKa

Caption: General workflow for robust pKa determination.

Potentiometric Titration: The Gold Standard

Potentiometry is a classic and highly reliable method that directly measures changes in pH as a titrant is added to the sample solution.[5] It is particularly well-suited for compounds with sufficient solubility.

Causality and Rationale: Since Methyl amino(3-methylphenyl)acetate hydrochloride is the salt of a weak base, the experimental approach involves titrating a solution of the compound with a strong base, such as sodium hydroxide (NaOH). The initial pH will be acidic due to the R-NH₃⁺ species. As NaOH is added, it neutralizes the H⁺ ions formed from the dissociation of the conjugate acid, shifting the equilibrium. The pH is monitored throughout the titration, generating a sigmoidal curve. The pKa is the pH at the half-equivalence point, where exactly half of the R-NH₃⁺ has been converted to R-NH₂.[6]

Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[6]

  • Sample Preparation: Accurately weigh and dissolve a sample of Methyl amino(3-methylphenyl)acetate hydrochloride in purified water to achieve a concentration of approximately 1-10 mM.[6]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. Rationale: This maintains a constant ionic strength throughout the titration, which stabilizes the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[6]

  • Inert Atmosphere: Place the reaction vessel on a magnetic stirrer and purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Rationale: This removes dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of the weak base, particularly in the neutral to basic pH range.[6]

  • Titration: Immerse the calibrated pH electrode into the solution. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the titration curve.[7] The pKa is the pH value recorded at exactly half the volume of titrant required to reach the equivalence point.[6]

UV-Vis Spectrophotometry: Leveraging Chromophores

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[5] The presence of the phenyl ring in Methyl amino(3-methylphenyl)acetate provides a suitable chromophore.

Causality and Rationale: The electronic environment of the phenyl ring can be subtly altered by the ionization state of the nearby amino group. This change can lead to a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[8][9]

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 (e.g., from pH 6 to 11). Ensure all buffers have the same constant ionic strength.

  • Determine λ_max: Record the UV spectra of the compound in a highly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and a highly basic buffer (e.g., pH 12, where it is fully deprotonated). Identify the wavelength(s) where the difference in absorbance is maximal.[5] An isosbestic point, where the spectra of both species cross, can also be identified as a confirmation of a two-species equilibrium.[9]

  • Absorbance Measurements: Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the prepared series. Measure the absorbance of each solution at the pre-determined λ_max.

  • Data Analysis: Plot absorbance versus pH. The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[8]

Capillary Electrophoresis (CE): A High-Throughput Alternative

CE is a powerful separation technique that can be used to determine pKa values with high accuracy, requiring only minute quantities of sample.[10] It is particularly advantageous for compounds with low solubility or when sample availability is limited.[11]

Causality and Rationale: CE separates molecules based on their charge-to-size ratio. The effective electrophoretic mobility of an ionizable compound is dependent on its net charge, which in turn is a function of the pH of the background electrolyte (buffer).[12] By measuring the mobility of Methyl amino(3-methylphenyl)acetate at various pH values, a titration curve of mobility vs. pH can be constructed. The inflection point, where the mobility is halfway between the mobility of the fully protonated species and the neutral species, corresponds to the pKa.[10][11]

Computational pKa Prediction

In parallel with experimental work, in silico methods can provide rapid pKa estimations. These tools are invaluable for prioritizing compounds in early discovery and for corroborating experimental findings.

  • Empirical Methods: Software like ACD/pKa DB and Marvin use large databases of experimental pKa values to predict the pKa of a novel structure based on fragments and substituent effects.[13]

  • Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can calculate the pKa from first principles by computing the free energy difference between the protonated and deprotonated states in a solvated environment.[14][15]

  • Machine Learning: Modern tools like Epik and Rowan use machine learning models trained on vast chemical datasets to deliver fast and accurate predictions.[16][17]

While predictive tools are powerful, they are not a substitute for experimental determination. It is best practice to use computational predictions to guide experimental design and to compare the final experimental value against the theoretical estimate.

Table 2: Hypothetical Comparative pKa Data Summary

MethodExpected pKa ValueKey Advantages
Potentiometric Titration8.2 ± 0.1High accuracy, direct measurement
UV-Vis Spectrophotometry8.3 ± 0.2Low sample consumption, good for low solubility
Capillary Electrophoresis8.2 ± 0.1High throughput, very low sample need, purity not critical[10]
Computational (e.g., Epik)8.1 ± 0.4Extremely fast, no physical sample required

Conclusion

An accurate pKa value for Methyl amino(3-methylphenyl)acetate hydrochloride is a cornerstone for its successful development as a potential therapeutic agent. This guide has outlined a comprehensive strategy for its determination, grounded in both established experimental techniques and modern computational approaches. By employing a multi-pronged methodology, such as combining the precision of potentiometric titration with the high-throughput capabilities of capillary electrophoresis, researchers can generate a validated, trustworthy pKa value. This critical parameter will empower scientists to build predictive models for ADME properties, design robust formulations, and ultimately de-risk the progression of this compound through the development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Völgyi, G., Rácz, Á., & Takács-Novák, K. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Gluck, S. J., & Cleveland, J. A. Jr. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]

  • Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

  • IUPAC. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values (IUPAC Technical Report). Retrieved from [Link]

  • Chemchart. (n.d.). methyl amino(3-methylphenyl)acetate hydrochloride (1255716-96-1). Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2019). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). pKa of the alpha proton of an alpha amino ester. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved from [Link]

  • ACS Omega. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • ResearchGate. (2025). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. Retrieved from [Link]

  • PMC. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • PMC. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylamino)-3-phenylacetone hydrochloride. Retrieved from [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbutyl amino(phenyl)acetate hydrochloride. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

Sources

Comprehensive Characterization: Hygroscopicity and Stability of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hygroscopic Properties and Solid-State Stability of Methyl amino(3-methylphenyl)acetate hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1255716-96-1), a derivative of phenylglycine, serves as a critical chiral intermediate in the synthesis of beta-lactam antibiotics and platelet aggregation inhibitors. While its hydrochloride salt form confers improved solubility compared to the free base, it introduces significant challenges regarding solid-state stability.

This guide addresses the hygroscopic nature of this compound. For researchers, the primary risk is not merely physical clumping (caking) but chemical degradation. The hydrochloride salt moiety, when exposed to moisture, creates an acidic microenvironment that catalyzes the hydrolysis of the methyl ester, leading to irreversible purity loss. This document outlines the structural basis of this hygroscopicity, the degradation mechanism, and the mandatory protocols for characterization and handling.

Chemical Identity and Structural Basis of Hygroscopicity

To understand the material's behavior, we must analyze its lattice energetics and functional group interactions.

  • Compound Name: Methyl amino(3-methylphenyl)acetate hydrochloride[1][2][3]

  • CAS Number: 1255716-96-1[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.68 g/mol [1]

The Hygroscopic Mechanism

The hygroscopicity of this compound is driven by two synergistic factors:

  • Ionic Lattice Energy: As a hydrochloride salt, the crystal lattice is held together by ionic interactions between the protonated ammonium group (

    
    ) and the chloride counterion (
    
    
    
    ). The chloride ion has a high charge density and is intensely hydrophilic, readily stripping water vapor from the atmosphere to form a hydration shell.
  • Hydrogen Bonding Potential: The ester carbonyl oxygen and the ammonium protons serve as potent hydrogen bond acceptors and donors, respectively. Upon exceeding a specific Critical Relative Humidity (CRH), the surface adsorption of water transitions into bulk absorption (deliquescence), dissolving the crystal surface.

Degradation Mechanism: The Hydrolysis Cascade

The most critical consequence of hygroscopicity for this specific molecule is ester hydrolysis . Unlike simple inorganic salts that merely dissolve, this organic salt degrades.

When water is absorbed into the lattice, it mobilizes the chloride ions and protons. The local pH within the adsorbed water layer drops significantly (often pH < 2). This acidic environment rapidly catalyzes the cleavage of the methyl ester bond.

Visualization: Hydrolytic Degradation Pathway

HydrolysisPathway Start Methyl amino(3-methylphenyl) acetate HCl (Solid) Solvation Surface Liquefaction (Acidic Micro-environment) Start->Solvation Absorption (>CRH) Moisture Atmospheric Moisture Moisture->Solvation Transition Tetrahedral Intermediate Solvation->Transition Acid Catalysis (H+) Product1 3-Methylphenylglycine (Free Acid/Zwitterion) Transition->Product1 Irreversible Product2 Methanol (Byproduct) Transition->Product2

Figure 1: The moisture-induced degradation pathway. Note that the HCl salt provides the acidic protons necessary to auto-catalyze the hydrolysis once water is present.

Characterization Protocols

Protocol A: Dynamic Vapor Sorption (DVS)

This is the gold standard for quantifying hygroscopicity.

  • Sample Prep: Load 10–20 mg of sample into the DVS pan.

  • Drying Cycle: Equilibrate at 0% Relative Humidity (RH) at 25°C for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criterion:

      
       per minute.
      
  • Desorption Scan: Ramp RH from 90% back to 0%.

  • Hysteresis Check: A gap between sorption and desorption curves indicates bulk absorption or hydrate formation.

Data Interpretation Guide:

Mass Change at 80% RHClassificationHandling Requirement
< 0.2%Non-hygroscopicStandard Storage
0.2% – 2.0%Slightly HygroscopicDesiccant Recommended
2.0% – 15.0%HygroscopicStrict Humidity Control (<40% RH)
> 15.0%DeliquescentGlove Box / Inert Atmosphere Only
Protocol B: Forced Degradation (Stress Testing)

To determine the "safe time" (hold time) during manufacturing.

  • Exposure: Place open vials of the compound in stability chambers at 25°C/60% RH and 40°C/75% RH.

  • Timepoints: T=0, 4 hours, 24 hours, 7 days.

  • Analysis: Analyze via HPLC for the formation of 3-methylphenylglycine (the acid degradation product).

Visualization: Characterization Workflow

Workflow cluster_Physical Physical Stability cluster_Chemical Chemical Stability Sample Raw Material (Methyl amino(3-methylphenyl)acetate HCl) DVS DVS Analysis (Isotherm) Sample->DVS Stress Stress Chamber (40°C / 75% RH) Sample->Stress XRD PXRD Analysis (Crystal Form Change) DVS->XRD If mass > 2% increase Decision Define Handling Strategy DVS->Decision XRD->Decision HPLC HPLC Assay (Hydrolysis Check) Stress->HPLC HPLC->Decision

Figure 2: Integrated workflow for physical and chemical stability assessment.

Handling and Storage Specifications

Based on the class properties of amino acid ester hydrochlorides, the following specifications are mandatory until empirical DVS data proves otherwise.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated). Low temperature slows the kinetics of hydrolysis significantly.

  • Atmosphere: The container must be backfilled with Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined screw caps, sealed with Parafilm.

  • Desiccant: Silica gel packs must be included in the secondary containment (e.g., the outer bag or jar).

Operational Handling
  • Weighing: Do not weigh in open air if ambient humidity > 50%. Use a localized nitrogen sweep or a glove box.

  • Solvent Choice: Avoid protic solvents (methanol, water) for stock solutions unless used immediately. Preferred solvents for reactions are anhydrous DCM, DMF, or THF.

References

  • Sigma-Aldrich. Methyl amino(3-methylphenyl)acetate hydrochloride Product Information & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from

  • Wang, C., et al. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry. Retrieved from

  • Chan, M. N., et al. (2005). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate. Environmental Science & Technology. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Phenylglycine Derivatives

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids and their derivatives serve as invaluable building blocks for the synthesis of novel therapeutic agents. Among these, substituted phenylglycine scaffolds are of particular interest due to their ability to introduce conformational constraints, enhance proteolytic stability, and modulate receptor binding affinities in peptides and small molecule drugs.[1][2] Methyl amino(3-methylphenyl)acetate hydrochloride, a derivative of m-tolylglycine, represents a key intermediate, offering a reactive handle for amide bond formation and further molecular elaboration.

This comprehensive guide provides detailed protocols for the synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride and explores its application as a strategic intermediate in synthetic organic chemistry and drug discovery. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Precursor: 2-amino-2-(3-methylphenyl)acetic acid

The journey to Methyl amino(3-methylphenyl)acetate hydrochloride begins with the synthesis of its parent amino acid, 2-amino-2-(3-methylphenyl)acetic acid. Two classical and reliable methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize the readily available 3-methylbenzaldehyde as the starting material.

Method 1: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Reaction Scheme: Strecker Synthesis

Strecker_Synthesis start 3-Methylbenzaldehyde reagents1 + NH3, KCN start->reagents1 intermediate α-Amino(3-methylphenyl)acetonitrile reagents1->intermediate reagents2 + H3O+ (Hydrolysis) intermediate->reagents2 product 2-amino-2-(3-methylphenyl)acetic acid reagents2->product

Caption: Strecker synthesis of the precursor amino acid.

Protocol 1: Synthesis of 2-amino-2-(3-methylphenyl)acetic acid via Strecker Synthesis

  • Imine Formation: In a well-ventilated fume hood, to a solution of 3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia (excess) and potassium cyanide (1.1 eq). Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Formation of α-aminonitrile: The reaction mixture is stirred for several hours to allow for the formation of the α-amino(3-methylphenyl)acetonitrile.

  • Hydrolysis: Once the formation of the aminonitrile is complete, the reaction mixture is carefully acidified with a strong acid (e.g., concentrated HCl) and heated to reflux. This step hydrolyzes the nitrile to a carboxylic acid.

  • Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-2-(3-methylphenyl)acetic acid.

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to the corresponding hydantoin, which can then be hydrolyzed to the amino acid. This method involves the reaction of an aldehyde with potassium cyanide and ammonium carbonate.

Reaction Scheme: Bucherer-Bergs Reaction

Bucherer_Bergs start 3-Methylbenzaldehyde reagents1 + KCN, (NH4)2CO3 start->reagents1 intermediate 5-(3-Methylphenyl)hydantoin reagents1->intermediate reagents2 + H3O+ or OH- (Hydrolysis) intermediate->reagents2 product 2-amino-2-(3-methylphenyl)acetic acid reagents2->product

Caption: Bucherer-Bergs route to the precursor amino acid.

Protocol 2: Synthesis of 2-amino-2-(3-methylphenyl)acetic acid via Bucherer-Bergs Reaction

  • Hydantoin Formation: In a pressure vessel, a mixture of 3-methylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water is heated.

  • Reaction Monitoring: The reaction is typically heated for several hours with stirring. The formation of the 5-(3-methylphenyl)hydantoin can be monitored by TLC.

  • Hydrolysis: After cooling, the hydantoin intermediate is hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Isolation: Similar to the Strecker synthesis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point to precipitate the 2-amino-2-(3-methylphenyl)acetic acid. The product is then collected by filtration, washed, and dried.

Synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride

With the precursor amino acid in hand, the next step is its efficient conversion to the methyl ester hydrochloride salt. A highly effective and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This in-situ generation of HCl gas in a controlled manner facilitates the esterification.

Reaction Scheme: Esterification

Esterification start 2-amino-2-(3-methylphenyl)acetic acid reagents + TMSCl, Methanol start->reagents product Methyl amino(3-methylphenyl)acetate hydrochloride reagents->product

Caption: Esterification to the target intermediate.

Protocol 3: Synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride

  • Reaction Setup: To a suspension of 2-amino-2-(3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol at 0 °C, add trimethylchlorosilane (2.0-3.0 eq) dropwise with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude Methyl amino(3-methylphenyl)acetate hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the final product as a crystalline solid.

ParameterValue
Starting Material 2-amino-2-(3-methylphenyl)acetic acid
Reagents Trimethylchlorosilane, Anhydrous Methanol
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield >90%
Product Form Crystalline Solid

Applications in Synthesis

Methyl amino(3-methylphenyl)acetate hydrochloride is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of peptides and heterocyclic compounds. The free amino group allows for standard peptide coupling reactions, while the methyl ester can be hydrolyzed or used in other transformations.

Application Example: Peptide Synthesis

The incorporation of non-proteinogenic amino acids like 2-amino-2-(3-methylphenyl)acetic acid into peptide chains is a common strategy to enhance their pharmacological properties. The methyl ester hydrochloride can be N-protected (e.g., with Fmoc or Boc) and then used in solid-phase or solution-phase peptide synthesis.

Workflow: Incorporation into a Peptide Chain

Peptide_Synthesis start Methyl amino(3-methylphenyl)acetate hydrochloride step1 N-Protection (e.g., Fmoc-OSu) start->step1 intermediate Fmoc-amino(3-methylphenyl)acetic acid methyl ester step1->intermediate step2 Hydrolysis (LiOH) intermediate->step2 intermediate2 Fmoc-amino(3-methylphenyl)acetic acid step2->intermediate2 step3 Peptide Coupling (e.g., HATU, DIPEA) intermediate2->step3 product Peptide Chain step3->product

Caption: General workflow for using the intermediate in peptide synthesis.

Conclusion

Methyl amino(3-methylphenyl)acetate hydrochloride is a valuable and accessible intermediate for researchers in organic synthesis and drug discovery. The synthetic protocols provided in this guide, from the precursor amino acid to the final ester hydrochloride, are robust and based on well-established chemical principles. The utility of this building block in the synthesis of modified peptides and other complex molecules underscores its importance in the development of new chemical entities with potential therapeutic applications.

References

  • Harrity, J. P. A., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559. Available at: [Link]

  • De, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Grieco, P., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. Available at: [Link]

Sources

Application Note: High-Fidelity Chiral Synthesis with Methyl Amino(3-methylphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl amino(3-methylphenyl)acetate hydrochloride is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthesis of pharmaceutical intermediates. Structurally analogous to phenylglycine, the presence of the meta-methyl group introduces specific steric and lipophilic properties that modulate the pharmacokinetics of downstream active pharmaceutical ingredients (APIs).

This guide addresses the two primary challenges researchers face with this compound:

  • Enantiomeric Resolution: Efficiently separating the racemic starting material into useful (R) and (S) synthons using biocatalysis.[1]

  • Synthetic Integration: Protocols for incorporating this sterically hindered amine into peptide backbones or small molecule drugs (e.g.,

    
    -adrenoceptor agonists).
    

Chemical Profile & Properties[2][3][4][5][6]

PropertyData
IUPAC Name Methyl 2-amino-2-(3-methylphenyl)acetate hydrochloride
Common Name Methyl 3-methylphenylglycinate HCl
CAS Number 1255716-96-1 (Racemic)
Molecular Formula Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

NO

· HCl
Molecular Weight 215.68 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (approx) ~7.5 (Amine), ~2.0 (Carboxyl)

Core Application 1: Enzymatic Kinetic Resolution (EKR)

The most cost-effective method to obtain enantiopure 3-methylphenylglycine derivatives is the kinetic resolution of the racemic methyl ester using lipases. This process exploits the enzyme's stereoselectivity to hydrolyze one enantiomer (usually the S-form) into the free acid, leaving the other (R-form) as the unreacted ester.

Mechanistic Pathway

The lipase preferentially attacks the carbonyl of the (S)-enantiomer. The meta-methyl substituent provides sufficient steric differentiation for high enantioselectivity (E-value > 50) when using Candida antarctica Lipase B (CAL-B).

Visualization: EKR Workflow

EKR_Workflow Racemic Racemic Methyl Ester (HCl Salt) Neutralization Step 1: Neutralization (NaHCO3/EtOAc) Racemic->Neutralization FreeBase Racemic Free Base Neutralization->FreeBase Biocatalysis Step 2: Biocatalysis (CAL-B / Phosphate Buffer / Toluene) FreeBase->Biocatalysis Separation Step 3: Phase Separation Biocatalysis->Separation Product_S (S)-Acid (Aqueous Phase) Hydrolyzed Product Separation->Product_S Aqueous Extraction Product_R (R)-Ester (Organic Phase) Unreacted Substrate Separation->Product_R Organic Layer

Figure 1: Workflow for the enzymatic kinetic resolution of racemic methyl amino(3-methylphenyl)acetate.

Detailed Protocol: Lipase-Catalyzed Hydrolysis

Objective: Isolate (S)-2-amino-2-(3-methylphenyl)acetic acid and (R)-methyl 2-amino-2-(3-methylphenyl)acetate.

Reagents:

  • Substrate: Methyl amino(3-methylphenyl)acetate HCl (10 mmol, 2.16 g)

  • Enzyme: Novozym 435 (Immobilized CAL-B) or Amano Lipase PS (Burkholderia cepacia)

  • Solvent: MTBE (Methyl tert-butyl ether) and Phosphate Buffer (0.1 M, pH 7.5)

  • Base: Saturated NaHCO

    
    
    

Procedure:

  • Neutralization (Critical): The enzyme requires the free base. Dissolve the HCl salt in water (20 mL). Add saturated NaHCO

    
     until pH ~9. Extract with MTBE (3 x 20 mL). Dry the combined organic layers over MgSO
    
    
    
    and concentrate to obtain the racemic free amine oil.
  • Reaction Setup: Resuspend the free amine (approx. 1.8 g) in MTBE (20 mL). Add 20 mL of Phosphate Buffer (pH 7.5).

  • Initiation: Add Novozym 435 (200 mg, 10% w/w relative to substrate).

  • Incubation: Stir vigorously at 30°C. Monitor conversion by HPLC (see QC section).

  • Termination: Stop reaction when conversion reaches 50% (typically 24-48 hours). Filter off the immobilized enzyme.

  • Separation:

    • Organic Phase: Contains the (R)-Ester . Wash with dilute NaHCO

      
      , dry, and concentrate.
      
    • Aqueous Phase: Contains the (S)-Acid . Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the amino acid.

Core Application 2: Synthesis of -Adrenoceptor Agonist Analogs

Substituted phenylglycine derivatives are key scaffolds in the development of


-adrenoceptor agonists for treating overactive bladder. The 3-methyl group acts as a bioisostere for chlorine substituents found in early generation compounds, improving metabolic stability.
Synthetic Logic

The amino group of the methyl ester is coupled with an arylethanolamine pharmacophore. The ester is subsequently hydrolyzed to the active acid form.

Visualization: Coupling Pathway

Drug_Synthesis Start Methyl amino(3-methylphenyl)acetate (Free Base) Coupling Step 1: N-Alkylation (DIEA, DMF, 60°C) Start->Coupling Reagent Electrophile: Arylethanolamine chloride or Epoxide Reagent->Coupling Intermediate Secondary Amine Intermediate Coupling->Intermediate Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct Final Active Pharmaceutical Ingredient (Beta-3 Agonist Analog) Hydrolysis->FinalProduct

Figure 2: Synthetic pathway for incorporating the 3-methylphenylglycine scaffold into drug candidates.

Protocol: N-Alkylation and Hydrolysis

Step 1: N-Alkylation

  • Dissolve Methyl amino(3-methylphenyl)acetate (free base, 1.0 eq) in anhydrous DMF.

  • Add

    
    -Diisopropylethylamine (DIEA, 2.5 eq).
    
  • Add the alkylating agent (e.g., a phenacyl bromide or protected arylethanolamine mesylate, 1.1 eq).

  • Heat to 60°C under N

    
     for 12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis

  • Dissolve the intermediate in THF:Water (3:1).

  • Add LiOH (2.0 eq). Stir at room temperature for 4 hours.

  • Validation: Monitor disappearance of the methyl ester peak via LC-MS.

  • Isolation: Neutralize with 1M HCl. The product often precipitates or requires extraction with n-Butanol.

Quality Control & Analytical Methods

To ensure the integrity of the chiral synthesis, precise analytical methods are required.

Chiral HPLC Method

Distinguishing the (R) and (S) enantiomers of the ester requires a polysaccharide-based chiral column.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Expected Retention:

    • (S)-Ester: ~8.5 min (Typical for OD-H, verify with standard).

    • (R)-Ester: ~11.2 min.

NMR Verification
  • 1H NMR (DMSO-d6): Look for the singlet of the ester methyl group (~3.6 ppm) and the singlet of the aryl methyl group (~2.3 ppm). The methine proton (

    
    -proton) appears as a singlet or doublet around 4.5-5.0 ppm depending on the salt form.
    

References

  • Tanaka, N., et al. (2001).[3] "Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective

    
    -Adrenoceptor Agonists." Journal of Medicinal Chemistry. [Link]
    
  • Yadav, G. D., & Sivakumar, P. (2004). "Enzymatic kinetic resolution of racemic phenylglycine methyl ester." Biochemical Engineering Journal.
  • ChemChart. "Methyl amino(3-methylphenyl)acetate hydrochloride Properties and Suppliers." [Link]

  • MDPI. "Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Derivatives." ChemBioChem. [Link][4]

Sources

Application Note: Reaction Mechanism & Protocols for Methyl Amino(3-methylphenyl)acetate Hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction mechanisms and synthetic protocols for Methyl amino(3-methylphenyl)acetate hydrochloride (an α-amino ester derivative of 3-methylphenylglycine) with aldehydes. While the primary reaction pathway is the formation of Schiff bases (imines) , this intermediate serves as a critical "gateway species" for high-value transformations in drug discovery, specifically reductive amination (to generate secondary amines) and multicomponent reactions (such as Ugi or Strecker syntheses).

Critical Consideration: Unlike aliphatic amino acids, this phenylglycine derivative possesses a benzylic


-proton. Upon imine formation, the acidity of this proton increases significantly, leading to a high risk of racemization  via 1,3-prototropic shift. This guide prioritizes protocols that mitigate stereochemical erosion while maximizing yield.

Mechanistic Profiling

Reactant Analysis[1]
  • Substrate: Methyl amino(3-methylphenyl)acetate hydrochloride.

    • Electronic Character: The 3-methyl group on the phenyl ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the ring compared to unsubstituted phenylglycine.

    • Stereochemical Liability: The

      
      -carbon is flanked by an ester, an amine (or imine), and a phenyl ring. This "benzylic + 
      
      
      
      -carbonyl" position makes the C-H bond exceptionally labile.
  • Reagent: Aldehyde (R-CHO).[1]

    • Role: Electrophile. Reactivity depends on the steric bulk of R and electronic activation.

The "Schiff Base Gateway" Mechanism

The reaction proceeds through a reversible condensation to form an imine. This equilibrium is acid-catalyzed but inhibited by excess acid (protonation of the amine nucleophile).

  • Neutralization: The hydrochloride salt (

    
    ) must be deprotonated (in situ or pre-treated) to release the free amine (
    
    
    
    ).
  • Nucleophilic Attack: The lone pair of the amine attacks the aldehyde carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the Imine (Schiff Base) .[2]

  • Racemization Pathway (Risk): The imine nitrogen can act as an electron sink, facilitating the deprotonation of the

    
    -carbon to form a transient aza-allyl anion  (or enol tautomer), leading to loss of optical purity.
    
Visualization: Reaction Pathway & Racemization Risk

ReactionMechanism Start Start: Amine HCl Salt + Aldehyde FreeAmine Free Amine (Neutralized) Start->FreeAmine Base (NEt3/DIPEA) Carbinolamine Carbinolamine Intermediate FreeAmine->Carbinolamine Nucleophilic Attack Imine Schiff Base (Imine) Carbinolamine->Imine - H2O (Dehydration) Racemate Racemized Product (via Aza-allyl anion) Imine->Racemate Base/High Temp (1,3-H Shift) Product_Red Secondary Amine (Reductive Amination) Imine->Product_Red Reducing Agent (NaBH(OAc)3)

Figure 1: Mechanistic pathway highlighting the Imine intermediate as the branch point for productive synthesis vs. racemization.

Synthetic Protocols

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of N-alkylated derivatives (Secondary Amines) with minimal racemization. Mechanism: In situ formation of the imine followed by selective reduction. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 or NaCNBH3 because it is mild and does not reduce aldehydes/ketones efficiently, favoring the reduction of the protonated imine.

Reagents:

  • Methyl amino(3-methylphenyl)acetate HCl (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the Amine HCl salt (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Neutralization: Add DIPEA (1.0 equiv) dropwise. Note: Do not use excess base; keeping the pH slightly acidic/neutral suppresses racemization. Stir for 10 minutes at Room Temperature (RT).

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, add activated 4Å molecular sieves to drive equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+R-16+2).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary Table: Reducing Agent Selection

Reducing AgentReactivityRacemization RiskRecommended Use
NaBH(OAc)3 Moderate (Selective for Imines)LowStandard Protocol
NaBH3CN Low (Requires pH ~6)LowToxic; use if STAB fails
NaBH4 High (Reduces Aldehydes)HighAvoid (Requires 2-step)
Protocol B: High-Fidelity Imine Synthesis (For Multicomponent Reactions)

Objective: Isolate or generate the imine quantitatively for subsequent reactions (e.g., Ugi, Strecker) without reducing it. Challenge: Water byproduct hydrolyzes the imine back to starting materials.

Reagents:

  • Amine HCl salt (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Triethylamine (1.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve Amine HCl and Aldehyde in anhydrous DCM.

  • Scavenger Addition: Add NEt3 (1.1 equiv) followed immediately by Ti(OiPr)4 (2.0 equiv). The Titanium reagent acts as a Lewis acid (activating the carbonyl) and a water scavenger.

  • Reaction: Stir at RT for 6–12 hours.

  • Workup (Critical): The reaction mixture will contain titanium salts.

    • Method: Dilute with ether, then add a small amount of water (or wet celite) to precipitate TiO2. Filter through a Celite pad.

    • Alternative: Use the crude solution directly in the next step (e.g., addition of cyanide for Strecker) to avoid hydrolysis during isolation.

Experimental Workflow Diagram

Workflow Step1 1. Solubilization (Amine HCl + Solvent) Step2 2. Neutralization (Add DIPEA/NEt3) Step1->Step2 Step3 3. Aldehyde Addition (Imine Equilibrium) Step2->Step3 Decision Pathway? Step3->Decision PathA A: Reductive Amination (Add NaBH(OAc)3) Decision->PathA SAR Library PathB B: Multicomponent/Imine (Add Ti(OiPr)4) Decision->PathB Intermediate Synthesis FinishA Quench (NaHCO3) Extract & Purify PathA->FinishA FinishB Filter TiO2 or Use In-Situ PathB->FinishB

Figure 2: Decision tree for experimental execution based on desired end-product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favoring SM; Water presence.Use Ti(OiPr)4 (Protocol B) or add Molecular Sieves (4Å).
Racemization High pH (excess base); High Temp.Maintain low temperature (0°C) ; Use DIPEA (non-nucleophilic base); Avoid thermodynamic equilibration times >12h.
Over-alkylation Highly reactive aldehyde.Ensure stoichiometric control (1:1 ratio); Add aldehyde slowly to amine.
Hydrolysis Wet solvent or acidic workup.Use anhydrous solvents ; Keep workup pH basic/neutral; Store imines under inert atmosphere.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Dyker, G. (Ed.). (2005).[1][3] Handbook of C-H Transformations. Wiley-VCH. (Context on Pictet-Spengler and Phenylglycine reactivity).

Sources

Application Note: Optimizing Solvent Systems for the Synthesis and Crystallization of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic selection and optimization of solvent systems for the synthesis of Methyl amino(3-methylphenyl)acetate hydrochloride. This key intermediate requires precise control over reaction and crystallization conditions to ensure high yield, purity, and desirable solid-state properties. We will explore the underlying chemical principles of solvent effects, from the initial esterification of the zwitterionic amino acid precursor to the final crystallization of the hydrochloride salt, providing detailed, field-proven protocols and a systematic approach to troubleshooting and optimization.

Introduction: The Critical Role of Solvents in Amine Hydrochloride Synthesis

Methyl amino(3-methylphenyl)acetate hydrochloride is a valuable building block in pharmaceutical synthesis. Its structure, featuring a primary amine and a methyl ester, presents a unique set of challenges and opportunities in process chemistry. The synthesis typically involves the esterification of the corresponding amino acid, followed by the formation and isolation of the hydrochloride salt.

The choice of solvent is arguably the most critical parameter in this process. It governs:

  • Reactant Solubility: Amino acids exist as zwitterions, making their solubility in common organic solvents limited. The solvent system must effectively solvate the starting material to ensure a homogeneous reaction environment.[1]

  • Reaction Kinetics and Equilibrium: The solvent influences reaction rates and can shift the equilibrium of reversible reactions, such as Fischer esterification, by facilitating the removal of byproducts like water.[1][2]

  • Product Isolation and Purity: The final hydrochloride salt's solubility is highly dependent on the solvent system. A well-designed system allows for high-yield precipitation of the desired product while leaving impurities in the mother liquor.[3]

  • Crystal Form and Particle Size: The crystallization solvent directly impacts the final product's crystal habit, which is crucial for downstream processing, formulation, and stability.[4]

This guide will deconstruct the synthesis into its core stages and provide actionable protocols for optimizing the solvent system at each step.

Foundational Principles: Solvent Selection for Amino Acid Esterification

The conversion of an amino acid to its corresponding methyl ester hydrochloride is commonly achieved via Fischer-Speier esterification, using methanol as both a reagent and solvent, with an acid catalyst like HCl or H2SO4.[5][6][7]

The Challenge of Zwitterion Solubility

Amino acids in their neutral state are zwitterionic, possessing both a positive (ammonium) and negative (carboxylate) charge. This high internal polarity makes them poorly soluble in non-polar organic solvents. The first role of the solvent system is to overcome this.

  • Protic Solvents: Alcohols like methanol are effective because they can solvate both charged ends of the zwitterion.

  • Acidic Conditions: In the presence of a strong acid (e.g., HCl), the carboxylate is protonated, breaking the zwitterionic structure and forming a cationic species that is significantly more soluble in polar protic solvents. This is why acid-catalyzed esterification in methanol is a standard approach.[6][7]

Driving the Equilibrium: The Role of Water Removal

Esterification is a reversible reaction. To drive it to completion, the water byproduct must be removed from the reaction mixture.[1][2]

  • Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the product side according to Le Châtelier's principle.

  • Azeotropic Removal: A co-solvent such as toluene or hexane can be introduced. While the amino acid salt is not soluble in toluene, the co-solvent can form a low-boiling azeotrope with water, allowing for its physical removal via a Dean-Stark apparatus, thereby pushing the reaction to completion.

The table below summarizes the properties of solvents relevant to this synthesis.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Application Notes
Methanol 64.733.05.1Primary reagent and solvent for esterification. Good solubility for the hydrochloride salt.[7]
Isopropanol 82.619.93.9Excellent for recrystallization; lower solubility for HCl salts compared to Methanol.[3]
Ethanol 78.424.54.3Alternative to Methanol; often provides a good balance of solubility for reaction and insolubility for crystallization.[3]
Toluene 110.62.42.4Used as a co-solvent for azeotropic water removal during esterification.[8]
Ethyl Acetate 77.16.04.4Often used as a washing or anti-solvent to precipitate the hydrochloride salt.[3]
Diethyl Ether 34.64.32.8Common anti-solvent added to a solution of the product to induce precipitation.[3]
Dichloromethane (DCM) 39.69.13.1Used in workup for extraction of the free base form if needed.[9][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and strong acids are corrosive and toxic.

Protocol 1: Standard Esterification and In-Situ Salt Formation

This protocol utilizes methanol as the primary solvent and thionyl chloride (SOCl₂) as the acid source, which conveniently generates HCl in situ.[11]

Materials:

  • Amino(3-methylphenyl)acetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.

  • Reagent Addition: Suspend amino(3-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Acidification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. The solid will gradually dissolve as the zwitterion is converted to the more soluble hydrochloride salt of the amino acid.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Crystallization: Slowly add anhydrous diethyl ether as an anti-solvent to the concentrated methanolic solution with stirring until precipitation is complete.

  • Filtration: Cool the resulting slurry in an ice bath for 1 hour. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

The overall workflow is depicted below.

G Figure 1: General Synthesis Workflow cluster_0 Reaction Stage cluster_1 Isolation & Purification Start Amino(3-methylphenyl)acetic acid Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Start->Reagents Suspend & Cool Reaction Esterification at Reflux (3-5 hours) Reagents->Reaction Heat Concentration Solvent Removal (Rotary Evaporation) Reaction->Concentration Crystallization Precipitation with Anti-Solvent (Ether) Concentration->Crystallization Filtration Product Collection (Vacuum Filtration) Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product Pure Methyl amino(3-methylphenyl)acetate HCl Drying->Product

Caption: Figure 1: General Synthesis Workflow

Optimization Strategy: Systematic Solvent Screening

The standard protocol provides a reliable baseline. However, to optimize for yield, purity, and crystal properties, a systematic screening of solvent systems for the crystallization step is essential. The goal is to identify a solvent or solvent mixture where the product has low solubility at low temperatures, while key impurities remain in solution.

Experimental Design:

  • Perform the reaction as described in Protocol 3.1 up to step 5 (after methanol concentration).

  • Divide the concentrated crude solution into several equal portions.

  • To each portion, add a different anti-solvent or replace the solvent entirely.

  • Stir at room temperature for 30 minutes, then cool in an ice bath for 1 hour.

  • Filter, wash, and dry each sample, carefully recording the yield and analyzing the purity by HPLC.

A logical decision-making process for this optimization is outlined below.

G Figure 2: Solvent Optimization Decision Tree cluster_yield Improve Yield cluster_purity Improve Purity Start Crude Product in Methanol Q1 Is Yield > 90% and Purity > 99%? Start->Q1 End Process Optimized Q1->End Yes LowYield Low Yield (<90%) Q1->LowYield No (Low Yield) LowPurity Low Purity (<99%) Q1->LowPurity No (Low Purity) Strategy_Yield Test alternative anti-solvents: 1. Isopropanol/Ether 2. Ethyl Acetate 3. Hexane LowYield->Strategy_Yield Strategy_Yield->Q1 Re-evaluate Strategy_Purity Perform recrystallization: 1. Dissolve in minimal hot Isopropanol 2. Cool slowly to crystallize 3. Wash with cold solvent LowPurity->Strategy_Purity Strategy_Purity->Q1 Re-evaluate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Amino(3-methylphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: Methyl amino(3-methylphenyl)acetate hydrochloride CAS Number: 1255716-96-1 Chemical Class:


-Amino Acid Ester Hydrochloride
Target Audience:  Medicinal Chemists, Process Development Scientists

Core Directive & Initial Assessment

Welcome to the Technical Support Center. This guide is designed to address purification challenges for Methyl amino(3-methylphenyl)acetate hydrochloride , a critical intermediate often used in the synthesis of chiral pharmaceutical agents (analogous to phenylglycine derivatives used in Clopidogrel synthesis).

Before initiating purification, assess your crude material against the Critical Quality Attributes (CQAs) below to select the correct workflow.

Critical Quality Attributes (CQA) Table
AttributeSpecification TargetCommon Failure ModeInitial Action
Appearance White to off-white crystalline solidYellow/Orange oil or sticky gumGo to Section 3: Troubleshooting (Oiling Out)
Purity (HPLC) > 98.0%Presence of free acid (hydrolysis)Go to Section 3: Impurity Removal
Proton NMR Matches structure; sharp peaksBroad peaks (wet), extra methyl singletsDry sample; Check for residual MeOH
Solubility Soluble in MeOH, Water; Insoluble in Et2O, HexanesInsoluble in MeOH (Inorganic salts)Filter hot solution during recrystallization

Primary Purification Protocol: Recrystallization[1][2]

For crude solids with purity >90% that require polishing, recrystallization is the standard method. This compound is an amine hydrochloride salt; it is typically highly soluble in methanol/water and insoluble in non-polar ethers.

Standard Operating Procedure (SOP)

Solvent System: Methanol (Good Solvent) / Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Anti-solvent).

  • Dissolution :

    • Place crude solid in a round-bottom flask.

    • Add Methanol (MeOH) dropwise at 40–50°C. Use the minimum amount required to dissolve the solid completely.

    • Note: If undissolved solids remain after 10 volumes of MeOH, filter the hot solution (removes inorganic salts like NH₄Cl or NaCl).

  • Nucleation :

    • Cool the solution to Room Temperature (RT).

    • Slowly add MTBE or Ethyl Acetate (EtOAc) with vigorous stirring until a persistent turbidity (cloudiness) is observed.

    • Ratio Guide: Typically 1:3 to 1:5 (MeOH:Anti-solvent).

  • Crystallization :

    • Cool the mixture to 0–4°C in an ice bath for 2–4 hours.

    • Critical: Do not crash cool (rapid cooling) as this traps impurities.

  • Isolation :

    • Filter the white precipitate under vacuum / inert atmosphere (Nitrogen blanket recommended to prevent moisture absorption).

    • Wash the cake with cold MTBE.

    • Dry in a vacuum oven at 40°C for 6–12 hours.

Troubleshooting Guide & Failure Analysis

This section addresses specific failure modes encountered during the isolation of phenylglycine ester derivatives.

Scenario A: "My product is oiling out instead of crystallizing."

Cause: Presence of residual high-boiling solvents, excess mineral acid, or high impurity profile (low melting point depression). Solution: Trituration Protocol

  • Decant the supernatant solvent from the oil.

  • Add Diethyl Ether or Heptane (10 volumes relative to oil).

  • Sonicate the mixture for 15–20 minutes. The mechanical energy often forces the lattice to form.

  • Stir vigorously overnight at RT. The oil should harden into a solid.

  • Advanced Fix: If it remains an oil, dissolve in minimal DCM, dry over MgSO₄, evaporate to a foam, and repeat trituration.

Scenario B: "I see a new impurity growing during purification (Hydrolysis)."

Cause: Ester hydrolysis.[1][2] Methyl esters of phenylglycine derivatives are susceptible to hydrolysis in the presence of water and heat, reverting to the parent amino acid (Amino(3-methylphenyl)acetic acid). Diagnostic: Check HPLC/TLC. The free acid is much more polar (stays at baseline on normal phase). Corrective Action:

  • Strict Moisture Control : Ensure all solvents are anhydrous.

  • Avoid Water : Do not use water as a co-solvent during recrystallization unless absolutely necessary.

  • Temperature Limit : Do not heat above 50°C during dissolution.[2]

Scenario C: "The solid is sticky and hygroscopic."

Cause: Excess HCl trapped in the lattice or inherent hygroscopicity of the salt. Solution:

  • Wash the solid with anhydrous Acetone . Many amino acid ester hydrochlorides are insoluble in acetone, but excess HCl and moisture are somewhat soluble.

  • Store in a desiccator with P₂O₅.

Advanced Purification: Acid/Base Back-Extraction

Warning: Use this method only if recrystallization fails. High pH risks rapid ester hydrolysis.[2]

Workflow:

  • Dissolve : Dissolve crude salt in cold water (0°C).

  • Neutralize : Add saturated NaHCO₃ solution slowly until pH ~8.0. Keep cold (0°C) .

  • Extract : Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

  • Dry : Dry organic layer over anhydrous Na₂SO₄. Filter.

  • Re-salt : Bubbling dry HCl gas into the organic layer or adding HCl in Dioxane/Ether to precipitate the purified hydrochloride salt.

Visual Workflows

Diagram 1: Purification Decision Matrix

Use this logic flow to determine the correct starting point based on your material's state.

Purification_Decision Start Crude Material Assessment State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Oil Oil / Gum State_Check->Oil Wet/Sticky Purity_Check Purity (HPLC)? Solid->Purity_Check Triturate Trituration (Ether/Heptane) Oil->Triturate High_Purity > 90% Purity_Check->High_Purity Low_Purity < 90% Purity_Check->Low_Purity Recryst Recrystallization (MeOH / MTBE) High_Purity->Recryst AcidBase Acid/Base Extraction (Cold pH 8) Low_Purity->AcidBase Triturate->Solid Solidifies Triturate->AcidBase Fails

Caption: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.

Diagram 2: Recrystallization Workflow

Step-by-step visualization of the solvent system and critical control points.

Recryst_Workflow Input Crude Solid Dissolve Dissolve in MeOH (40-50°C) Input->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter If hazy Nucleate Add MTBE/EtOAc (Cloud Point) Dissolve->Nucleate If clear Filter->Nucleate Cool Cool to 0-4°C (Slowly) Nucleate->Cool Isolate Filter & Wash (Cold MTBE) Cool->Isolate

Caption: Standard recrystallization workflow using Methanol (solvent) and MTBE (anti-solvent).

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is a viable alternative. However, methyl esters can undergo transesterification in ethanol if heated for prolonged periods or if excess acid is present (converting methyl ester to ethyl ester). Methanol is safer to preserve the chemical identity of the methyl ester [1].

Q: Why is my yield lower than expected (<50%)? A: The compound likely has high solubility in the mother liquor.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling step to harvest a second crop.

  • Fix: Increase the ratio of Anti-solvent (MTBE) to Solvent (MeOH).

Q: How should I store the purified compound? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amino acid esters are prone to cyclization (forming diketopiperazines) and hydrolysis upon long-term exposure to moisture and heat [2].

Q: The compound smells like almonds/acrid. Is this normal? A: No. A strong almond smell might indicate degradation to the aldehyde or presence of unreacted starting materials. The pure hydrochloride salt should be odorless or have a faint specific amine odor.

References

  • Sigma-Aldrich .[3][4] Methyl amino(3-methylphenyl)acetate hydrochloride Product Information. Accessed via Sigma-Aldrich Catalog. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 329776200, Methyl amino(3-methylphenyl)acetate hydrochloride. Link

  • ChemicalBook . General Purification of Amino Acid Methyl Ester Hydrochlorides. Link

  • Google Patents . Method for producing amino acid ester hydrochloride (JP2003137850A). Describes standard industrial purification via concentration and antisolvent crystallization. Link

Sources

Minimizing ester hydrolysis during Methyl amino(3-methylphenyl)acetate hydrochloride workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl amino(3-methylphenyl)acetate hydrochloride

CRITICAL ALERT: Compound Instability Profile

Methyl amino(3-methylphenyl)acetate hydrochloride is a derivative of phenylglycine. Unlike standard aliphatic amino acid esters (e.g., Leucine methyl ester), this compound possesses a unique instability profile due to the benzylic position of the


-carbon.

Researchers frequently encounter two concurrent degradation pathways during the neutralization of the hydrochloride salt:

  • Ester Hydrolysis: Rapid conversion to the free acid (zwitterion) in aqueous base.

  • Racemization: The

    
    -proton is highly acidic due to the adjacent carbonyl and phenyl ring, leading to rapid enantiomeric loss via an enolate intermediate in basic conditions.
    

The Golden Rule: Neutralization must be performed cold (


), rapidly (<15 min), and at the lowest effective pH (7.5--8.0).

Module 1: The Chemistry of Instability

Q: Why is this specific ester so much more labile than my other amino acid esters?

A: The instability is driven by the electronic effects of the phenyl ring attached directly to the


-carbon.
  • Electronic Activation: The phenyl ring acts as an electron sink (inductively electron-withdrawing relative to an alkyl group), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (

    
    ).
    
  • 
     Suppression:  The 
    
    
    
    of the
    
    
    -ammonium group in phenylglycine derivatives is typically lower (
    
    
    ) compared to alkyl amino acids (
    
    
    ). This means the amine deprotonates at a lower pH, but it also means the
    
    
    -proton is more acidic, facilitating racemization.[1]

Q: Does the 3-methyl substituent on the ring help? A: Marginally. The methyl group at the meta position is weakly electron-donating. While this might slightly decrease the acidity of the


-proton compared to unsubstituted phenylglycine, it does not offer significant protection against hydrolysis. Treat this compound with the same extreme caution as phenylglycine methyl ester.

Module 2: Optimized Workup Protocol

This protocol is designed to liberate the free base from the hydrochloride salt while suppressing hydrolysis and racemization.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM often provides better solubility for the free amine.

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution, pre-chilled to 
    
    
    
    .
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2][3]
    
  • Temperature: Ice/Water bath (

    
    ).
    
Step-by-Step Procedure
  • Preparation:

    • Dissolve the crude Methyl amino(3-methylphenyl)acetate hydrochloride in the minimum amount of cold water (

      
      ).
      
    • Add an equal volume of cold organic solvent (DCM or EtOAc) to the vessel.

    • Place the biphasic mixture in an ice bath with vigorous stirring.

  • Neutralization (The Critical Step):

    • Slowly add the cold saturated

      
       solution dropwise.
      
    • Monitor pH continuously. Stop addition immediately when the aqueous layer reaches pH 7.5 -- 8.0 .

    • Do not aim for pH 10-12 (common for other amines). The lower

      
       of this aniline-like amine allows it to be freed at near-neutral pH.
      
    • Time Limit: This step should take no longer than 5-10 minutes.

  • Rapid Extraction:

    • Immediately separate the layers.

    • Re-extract the aqueous layer once with a small portion of cold organic solvent to recover residual product.

    • Combine the organic layers.[3][4]

  • Washing & Drying:

    • Wash the combined organic layer once with cold brine (saturated NaCl) to remove residual water.

    • Dry over anhydrous

      
       for 10 minutes (keep cold if possible).
      
    • Filter and concentrate in vacuo at a bath temperature below

      
       .
      

Module 3: Troubleshooting & FAQs

Q: I see a new spot on TLC at the baseline. What is it? A: This is likely the hydrolyzed free acid (Amino(3-methylphenyl)acetic acid). It is a zwitterion and will not move in standard organic solvent systems.

  • Cause: Your workup pH was too high (>9) or the contact time with water was too long.

  • Fix: Use the protocol above. If you must remove the acid, it will remain in the aqueous basic layer; the ester stays in the organic layer.

Q: My optical rotation is lower than the literature value. Did I buy bad starting material? A: Not necessarily. You likely racemized it during workup.

  • Mechanism:[5][6] At pH > 9, the base removes the acidic

    
    -proton, forming a planar enolate.[1] When it reprotonates, it does so as a racemic mixture.[1]
    
  • Prevention: Never exceed pH 8.0. Keep the solution at

    
    .
    

Q: Can I use NaOH to neutralize? A: Absolutely not. NaOH is too strong. It creates local "hotspots" of high pH that instantly hydrolyze the ester and racemize the chiral center before mixing is complete. Always use a buffered weak base like


 or 

.

Q: Can I store the free base? A: It is highly inadvisable. Phenylglycine ester free bases are unstable and can undergo intermolecular condensation to form diketopiperazines (dimers) or slowly hydrolyze from atmospheric moisture.

  • Recommendation: Use the free base immediately in the next step, or store it as the stable HCl salt.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways during the workup of phenylglycine derivatives.

G cluster_risk High Risk Zone (Aqueous Base) HCl_Salt HCl Salt (Stable Solid) Free_Base Free Base Ester (Desired Reactive Species) HCl_Salt->Free_Base Neutralization (pH 7.5-8.0, 0°C) Enolate Enolate Intermediate (Planar/Achiral) Free_Base->Enolate Deprotonation of α-H (Base Catalyzed) Hydrolysis_Prod Free Acid (Hydrolysis) (Irreversible Impurity) Free_Base->Hydrolysis_Prod OH- Attack on Carbonyl (pH > 9 or Warm) Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation

Caption: Competing degradation pathways for phenylglycine esters in basic aqueous media.

Summary Data: Stability Factors

ParameterRecommended RangeDanger ZoneMechanistic Impact
Workup pH 7.5 -- 8.0 > 9.0High pH catalyzes nucleophilic attack on ester and

-proton abstraction.
Temperature

>

Heat exponentially increases rate of hydrolysis (

) and racemization.
Base Choice

(sat.)

,

Strong bases cause rapid, localized degradation.[1]
Time (Aq. Contact) < 10 mins > 30 minsProlonged exposure favors the thermodynamic product (free acid).

References

  • Sigma-Aldrich. Methyl amino(3-methylphenyl)acetate hydrochloride Product Information.

  • PubChem. Methyl (R)-aminophenylacetate (Phenylglycine Methyl Ester) - Compound Summary.

  • BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Royal Society of Chemistry. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

  • ChemicalBook. D-2-Phenylglycine Properties and Stability.

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Nature of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl amino(3-methylphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling this potentially hygroscopic compound. While specific hygroscopicity data for Methyl amino(3-methylphenyl)acetate hydrochloride is not extensively published, its chemical structure as an amino acid ester hydrochloride salt suggests a high propensity for moisture absorption. This guide is therefore predicated on best practices for handling highly hygroscopic materials to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a compound to be hygroscopic, and why is it a concern for Methyl amino(3-methylphenyl)acetate hydrochloride?

A1: Hygroscopy is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For a compound like Methyl amino(3-methylphenyl)acetate hydrochloride, which contains polar functional groups and is a salt, this affinity for water can be pronounced. Ingested moisture can lead to a range of issues, including:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis of the ester group, a primary degradation pathway for this class of compounds, leading to the formation of 3-amino-3-methylphenylacetic acid and methanol.[2] This can compromise the purity of your material and the outcome of your experiments.

  • Altered Solubility and Dissolution Rates: Changes in the physical state and water content can affect how the compound dissolves in various solvents.[3]

Q2: How should I store Methyl amino(3-methylphenyl)acetate hydrochloride to minimize moisture absorption?

A2: Proper storage is the first line of defense against the challenges posed by hygroscopic compounds. We recommend the following:

  • Airtight Containers: Always store the compound in a tightly sealed, airtight container. The original manufacturer's packaging is often designed for this purpose.

  • Desiccators: For long-term storage and after opening the original container, place the compound inside a desiccator.[4][5][6] A desiccator is a sealable enclosure containing a desiccant, such as silica gel or calcium chloride, which maintains a low-humidity environment.[7]

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as in a nitrogen-purged desiccator or a glove box.[4][8]

Q3: What is the best way to weigh a hygroscopic compound like this?

A3: Accurate weighing is critical and requires precautions to minimize exposure to atmospheric moisture.

  • Work Quickly: Have all necessary equipment ready to minimize the time the container is open.

  • Use a Weighing Boat or Glossy Weighing Paper: These facilitate the complete transfer of the solid.[9]

  • Weighing by Difference: For the highest accuracy, weigh the sealed container with the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the sealed container. The difference in mass is the amount of compound transferred.[10]

  • Controlled Environment: For the most sensitive experiments, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.[11]

Q4: I'm having trouble dissolving the compound. Could its hygroscopic nature be the cause?

A4: Yes, moisture absorption can lead to the formation of clumps or a paste-like consistency, which can be difficult to dissolve.[3] If you are experiencing dissolution issues, consider the following:

  • Pre-Drying: If appropriate for the compound's stability, you may consider drying a portion of the material under vacuum before use. However, be cautious, as excessive heat can cause degradation.

  • Solvent Choice: Ensure you are using a suitable, and importantly, anhydrous (dry) solvent. The presence of water in the solvent can exacerbate dissolution problems and promote degradation.

  • Sonication: Gentle sonication can help break up agglomerates and facilitate dissolution.

Troubleshooting Guides

Problem 1: Inconsistent or Poor Reaction Yields
Possible Cause Troubleshooting Steps
Inaccurate Weighing Due to Moisture Absorption 1. Review your weighing procedure. Are you minimizing exposure to air?[12]2. Implement weighing by difference for greater accuracy.[10]3. For critical reactions, perform weighing inside a glove box.[11]
Degradation of Starting Material 1. Check the appearance of your compound. Is it clumpy or discolored? This could indicate degradation.2. Confirm the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR).3. If degradation is suspected, use a fresh, unopened container of the compound.
Presence of Water in the Reaction 1. Use anhydrous solvents for your reaction.[13] Consider drying solvents over molecular sieves.[14]2. Dry all glassware in an oven and cool under an inert atmosphere before use.3. Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glove box.[13]
Problem 2: Difficulty in Obtaining a Stable Weight on the Analytical Balance
Possible Cause Troubleshooting Steps
Rapid Moisture Uptake 1. The compound is absorbing moisture from the air as you are trying to weigh it, causing the reading to continuously increase.[12]2. Work as quickly as possible. Have your spatula and vessel ready before opening the compound's container.3. Close the balance doors to minimize air currents.[10]4. If the problem persists, weighing inside a glove box is the most reliable solution.[11]
Static Electricity 1. Static charge can cause the balance reading to be unstable.[12]2. Use an anti-static gun or an ionizing bar on the balance.3. Ensure the balance and surrounding area are properly grounded.
Problem 3: Analytical Inconsistencies (e.g., in Karl Fischer Titration)
Possible Cause Troubleshooting Steps
Inaccurate Sample Introduction 1. Due to its hygroscopic nature, the sample may be absorbing moisture during transfer to the Karl Fischer titrator.[15]2. Use a gas-tight syringe for liquid samples or a specialized sample boat for solids to minimize atmospheric exposure during introduction.3. Prepare the sample in a glove box and seal it in a vial for transfer to the titrator.
High Drift in Karl Fischer Titrator 1. A high drift rate indicates that moisture is entering the titration cell from the environment.[16]2. Check all seals and septa on the titration vessel for leaks. Replace any worn parts.[16]3. Ensure the desiccant in the drying tube is fresh and active.[16]
Poor Sample Solubility in KF Reagent 1. If the sample does not dissolve completely, the trapped water will not be titrated, leading to artificially low results.[17]2. Consider using a co-solvent to improve solubility. For example, a mixture of methanol and another appropriate solvent might be effective.[17]3. For highly insoluble samples, a Karl Fischer oven with a headspace sampler may be necessary.[18]

Experimental Protocols & Visualizations

Protocol: Weighing Methyl amino(3-methylphenyl)acetate hydrochloride

Method A: On an Open Bench (for less sensitive applications)

  • Place a weighing boat or a creased piece of glossy weighing paper on the analytical balance and tare it.

  • Quickly remove the cap from the compound's container.

  • Using a clean, dry spatula, rapidly transfer an approximate amount of the compound to the weighing boat.

  • Immediately reseal the compound's container.

  • Record the stable weight as quickly as possible.

  • Promptly transfer the weighed compound to your reaction vessel.

Method B: In a Glove Box (for sensitive applications)

  • Ensure the glove box has a low-humidity atmosphere (typically <1% RH).

  • Introduce the sealed container of the compound, a spatula, and your reaction vessel into the glove box via the antechamber, following proper purging procedures.[8]

  • Allow the items to equilibrate to the glove box atmosphere.

  • Place your reaction vessel on the analytical balance inside the glove box and tare it.

  • Open the compound's container and transfer the desired amount directly into the tared reaction vessel.

  • Record the mass.

  • Seal both the reaction vessel and the compound's storage container before removing them from the glove box.

Diagram: Decision Workflow for Handling

G A Start: Need to use Methyl amino(3-methylphenyl)acetate hydrochloride B Is the experiment highly sensitive to moisture? (e.g., quantitative analysis, moisture-sensitive reaction) A->B C YES B->C Yes D NO B->D No E Handle in a glove box or under a strict inert atmosphere. C->E F Handle on an open bench with precautions. D->F G Weigh by difference or directly into the reaction vessel inside the glove box. E->G H Use anhydrous solvents and oven-dried glassware. E->H I Work quickly to minimize air exposure. F->I J Store in a desiccator between uses. F->J K Weigh quickly onto a weighing boat. F->K

Caption: Decision workflow for handling the compound.

Diagram: Potential Moisture-Induced Degradation Pathway

G cluster_0 Moisture-Induced Hydrolysis Compound Methyl amino(3-methylphenyl)acetate hydrochloride Products 3-Amino-3-methylphenylacetic acid + Methanol Compound->Products Hydrolysis Water H₂O (from atmosphere) Water->Products

Caption: Simplified moisture-induced degradation pathway.

References

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from [Link]

  • Wikipedia. (n.d.). Desiccator. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. Retrieved from [Link]

  • POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]

  • Xylem Analytics. (n.d.). KF-Titration with Oven TO 7280 Troubleshooting. Retrieved from [Link]

  • H2O-Analytics. (2025, December 23). Troubleshooting High-Moisture Sample issues during Volumetric Karl Fischer Titration. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Research & Development World. (2016, February 16). Desiccator Cabinets and Cleanrooms. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Al-Handawi, M. B., & Ben-Daya, M. (2021).
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • BulkInside. (2022, September 9). Instant Dissolution in Powder Handling. Retrieved from [Link]

  • University of Toronto. (n.d.). Technique: Weighing Objects. Retrieved from [Link]

  • Jing, B., et al. (2018). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 18(1), 43-57.
  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2010, October 15). Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2022, January 29). Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. Retrieved from [Link]

  • Mellon, E. F., Korn, A. H., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(5), 1870-1871.
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.
  • EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link]

  • Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • Lab Manager. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved from [Link]

  • Chanda, A., & Fokin, V. V. (2006). Reaction Solvent Selection: The Potential of Water as a Solvent for Organic Transformations. Organic Process Research & Development, 10(6), 1214-1221.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Li, M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1023.
  • Reddit. (2021, September 15). Why is hydrogen chloride in everything? Retrieved from [Link]

  • Katsarava, R., et al. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Journal of Biomaterials Science, Polymer Edition, 15(4), 495-513.
  • Zhou, Q. T., et al. (2014). Physical stability of dry powder inhaler formulations. Journal of Pharmaceutical Sciences, 103(9), 2827-2843.
  • Pharmaceutical Technology. (2017, July 2). Overcoming Excipient Challenges in Spray-Dried Dispersions. Retrieved from [Link]

  • Medium. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]

  • Taylor & Francis. (2024, April 3). Novel instrument to measure water uptake, dissolution and hygroscopic growth of an individual levitated aerosol particle in an environment identical to the lung (relative humidity >99.5%). Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Plangger, M., & Tuerk, J. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4886-4903.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Mitulović, G., Lammerhofer, M., Maier, N. M., & Lindner, W. (2000). Simple and efficient preparation of (R)- and (S)-enantiomers of α-carbon deuterium-labeled α-amino acids. Journal of Labelled Compounds and Radiopharmaceuticals, 43(5), 449-461.
  • Plangger, M., & Tuerk, J. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4886-4903.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of Methyl amino(3-methylphenyl)acetate hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

A Technical Comparison & Validation Guide

Executive Summary Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1228559-24-3 analog) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and pharmaceutical intermediates.[2][3] As a phenylglycine derivative, its structural integrity is defined by the labile


-amino stereocenter and the regiochemistry of the tolyl ring.[1][2][3]

This guide provides a definitive analysis of the 1H NMR spectrum, establishing a self-validating protocol for distinguishing this compound from its free base, regioisomers, and hydrolysis byproducts.[1][2]

Technical Specifications & Spectral Overview

The following data represents the reference spectral signature in DMSO-d6. This solvent is selected over CDCl


 due to the low solubility of the hydrochloride salt and the necessity to observe exchangeable ammonium protons.[1][2][3][4]

Compound Details:

  • Formula:

    
    
    
  • MW: 215.68 g/mol [2][3][4]

  • Key Moiety: meta-Tolylglycine methyl ester[2][3][4]

Reference Chemical Shifts (DMSO-d6, 400 MHz)
Resonance GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Ammonium 8.90 – 9.20Broad Singlet3H

Deshielded by positive charge; exchangeable with

.[2][3]
Aromatic (H2) 7.35 – 7.45Broad Singlet1HAr-H (C2)Isolated between methyl and glycine attachment; diagnostic for meta-substitution.[2][3][4]
Aromatic (H4-H6) 7.15 – 7.35Multiplet3HAr-HOverlapping signals for C4, C5, C6 protons.[1][2][3]

-Methine
5.20 – 5.35Singlet*1H

-CH
Significantly deshielded by the ester, phenyl ring, and protonated amine.[1][2][3][4]
Ester Methyl 3.70 – 3.75Singlet3H

Characteristic sharp singlet; integration reference.[2][3][4]
Tolyl Methyl 2.30 – 2.35Singlet3H

Diagnostic for tolyl derivative; distinct from solvent peaks.[2][3][4]

*Note: The


-methine may appear as a broad doublet if coupling to the ammonium protons is preserved by dry solvent/low temperature.[2][3]

Deep Dive: Spectral Assignment Logic

The primary challenge in validating this compound is distinguishing the meta-substitution pattern from the para-isomer (a common impurity or alternate starting material).[2][3]

Aromatic Region Analysis[2]
  • Meta-Isomer (Target): The meta-tolyl group lacks symmetry.[2][3][4] This results in a complex 4-proton pattern.[1][2][3][4] The key identifier is the isolated singlet-like signal (H2) around 7.4 ppm and a lack of the symmetric "roofing" effect seen in para systems.[2]

  • Para-Isomer (Alternative): The para-tolyl group possesses a

    
     axis of symmetry, producing a classic 
    
    
    
    system (two distinct doublets) in the 7.0–7.5 ppm range.[2][4]
Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the aromatic regiochemistry and verifying the salt form.

AssignmentLogic Start Acquire 1H NMR (DMSO-d6) CheckAmine Check 8.5-9.5 ppm Region Start->CheckAmine AmineSignal Signal Present? CheckAmine->AmineSignal SaltForm Confirm HCl Salt Form (NH3+ present) AmineSignal->SaltForm Broad 3H Singlet FreeBase Indicates Free Base (Check ~2.0 ppm for NH2) AmineSignal->FreeBase No Signal CheckAr Analyze Aromatic Region (7.0 - 7.5 ppm) SaltForm->CheckAr Pattern Splitting Pattern? CheckAr->Pattern Meta Asymmetric Multiplet + Singlet (Target: meta-isomer) Pattern->Meta 4H Complex Para Symmetric AA'BB' Doublets (Impurity: para-isomer) Pattern->Para 2H + 2H Doublets

Caption: Logical decision tree for confirming salt formation and regiochemistry based on splitting patterns.

Comparative Analysis: Performance & Alternatives

This section compares the target compound's spectral behavior against its critical alternatives: the Free Base form and the unsubstituted Phenylglycine analog.[1][2][3][4]

Comparison 1: Hydrochloride Salt vs. Free Base

The protonation state dramatically affects the chemical environment of the


-methine proton.[1][3][4]
FeatureHCl Salt (Target)Free Base (Alternative)Shift Mechanism

-CH Shift
5.25 ppm ~4.50 ppmProtonation of the amine (

) exerts a strong electron-withdrawing inductive effect (-I), deshielding the adjacent

-proton.[2][3]
Amine Signal 8.90 ppm (3H) ~2.00 ppm (2H)The salt forms a distinct ammonium signal downfield; the free base amine is often broad and buried in aliphatic regions.[2][4]
Solubility High in DMSO/D

O
High in CDCl

Polarity change dictates solvent choice.[1][2][3][4]
Comparison 2: Solvent Effects (DMSO-d6 vs. D2O)

For researchers performing purity assays, the choice of solvent alters the visible signals.[1][2]

  • DMSO-d6: Recommended for full characterization. Shows the

    
     protons and prevents H/D exchange, allowing for integral verification (Total H count = 14).
    
  • D2O: Recommended for quick purity checks. The

    
     protons exchange with deuterium and disappear (
    
    
    
    peak appears ~4.79 ppm).[2][3][4] The
    
    
    -CH signal remains but simplifies to a sharp singlet.[1][2][3][4]
    • Risk:[2][3][4] In D

      
      O, the 
      
      
      
      -proton is susceptible to slow exchange if the pH is not strictly acidic, potentially diminishing the integral over time.[1][2]

Experimental Protocol: Self-Validating Purity Assay

To ensure high-fidelity data suitable for publication or QC release, follow this optimized protocol.

Reagents & Equipment[2][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[2][3][4] Note: Ensure DMSO is dry (stored over molecular sieves) to prevent water peak broadening.[2]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).

  • Sample Conc: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-d6. Shake until solution is clear.

  • Acquisition:

    • Pulse Angle: 30°.[1][2][3][4]

    • Relaxation Delay (D1): 5.0 seconds (Critical: The quaternary carbons and isolated protons require longer relaxation for accurate integration).

    • Scans: 16 (sufficient for >10 mg).[1][2][3][4]

  • Processing:

    • Reference TMS to 0.00 ppm.[1][2][3][4][5][6][7]

    • Phase correction: Manual (automatic phasing often fails on broad ammonium peaks).[2][3][4]

    • Baseline correction: Polynomial (Bernstein) fit.

  • Validation (Pass/Fail Criteria):

    • Integral Ratio: Normalize the Ester Methyl (3.7 ppm) to 3.00.

    • Check: The Tolyl Methyl (2.3 ppm) must integrate to

      
      .[2][3][4]
      
    • Check: The

      
      -CH (5.25 ppm) must integrate to 
      
      
      
      .
    • Check: Total Aromatic integration must be

      
      .[2][3][4]
      
QC Workflow Diagram

QC_Workflow Sample Sample Prep 10mg in DMSO-d6 Acquire Acquisition D1 = 5.0s Sample->Acquire Integrate Integration Ref: OMe = 3.00 Acquire->Integrate Check1 Tolyl Me (2.3 ppm) = 3.0? Integrate->Check1 Check2 Alpha CH (5.2 ppm) = 1.0? Check1->Check2 Yes Fail FAIL Check Synthesis Check1->Fail No (<2.9 or >3.1) Pass PASS High Purity Check2->Pass Yes Check2->Fail No (Racemization/Degradation)

Caption: Quality Control workflow for quantitative NMR assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Standard reference for substituent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010).[1][2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2][3] Link[2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2][3][4] Spectral Database for Organic Compounds (SDBS).[1][2][3][4] (Reference for Phenylglycine methyl ester analogs). Link[2]

  • Sigma-Aldrich. (2024).[2][3][4] Product Specification: Methyl amino(3-methylphenyl)acetate hydrochloride.[2][3][4][8][9][10] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][4] Structure Determination of Organic Compounds. Springer.[1][2][3][4] (Source for additivity rules in NMR prediction).

Sources

Validating Assay Methods for Methyl amino(3-methylphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Publish Guide for Process Chemists & Analytical Scientists

Executive Summary & Compound Profile

Methyl amino(3-methylphenyl)acetate hydrochloride (CAS: 1255716-96-1 / 150319-83-8 analog) is a critical phenylglycine derivative used as a chiral building block in the synthesis of isoindolinones and other bioactive pharmaceutical ingredients (APIs).

Unlike simple aliphatic amino esters, the benzylic amine and ester functionalities make this compound susceptible to specific degradation pathways—primarily hydrolysis to the free acid and oxidative deamination. Therefore, the validation of assay methods requires a rigorous comparison between specificity-driven techniques (HPLC) and stoichiometry-driven techniques (Titration) .

This guide objectively compares the two primary assay methodologies—Reversed-Phase HPLC (RP-HPLC) and Non-Aqueous Titration —providing experimental protocols, validation strategies, and a decision matrix for their application.

Comparative Analysis: HPLC vs. Titration

The choice of assay method depends on the stage of drug development. While titration offers absolute purity data based on stoichiometry, it lacks the specificity to distinguish between the active pharmaceutical ingredient (API) and certain degradation products.

Performance Matrix
FeatureMethod A: RP-HPLC (UV Detection)Method B: Non-Aqueous Titration
Principle Separation based on hydrophobicity; quantification via Beer-Lambert Law.Acid-base neutralization of the amine moiety (or argentometric titration of Cl⁻).
Specificity High. Separates API from hydrolysis impurities (Acid form) and synthesis byproducts.Low. Counts any basic nitrogen or chloride ion; cannot distinguish API from degradation products retaining the amine.
Precision (RSD) 0.5% – 1.0%< 0.2% (High Precision)
Linearity Range Wide dynamic range (e.g., 0.1 µg/mL to 1000 µg/mL).Narrow, high-concentration range only.
Primary Use Case Final product release, Stability studies, Impurity profiling.Raw material assay (Goods In), Stoichiometric verification.
Weakness Requires reference standard; sensitive to UV extinction coefficient variations.Blind to non-acidic/non-basic impurities; requires large sample volume.

Validated Experimental Protocols

Method A: Stability-Indicating RP-HPLC (Recommended)

This method is designed to separate the parent ester from its primary degradant, (3-methylphenyl)glycine (free acid), which elutes earlier due to increased polarity.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Maximizes detection of the phenyl ring and ester carbonyl).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must pass these criteria:

  • Tailing Factor: NMT 1.5 (Ensures no secondary silanol interactions with the amine).

  • Resolution (Rs): > 2.0 between the API peak and the nearest impurity (usually the free acid).

  • RSD (n=6): NMT 1.0% for the main peak area.

Method B: Potentiometric Titration (Alternative)

Use this method for checking the stoichiometry of the hydrochloride salt formation during scale-up.

Protocol
  • Solvent: Glacial Acetic Acid (50 mL).

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.

  • Additive: 5 mL of 3% Mercuric Acetate (Caution: Toxic) – Required to sequester the Chloride ion, allowing the amine to be titrated directly.

  • Endpoint Detection: Potentiometric (Glass/Calomel electrode).

Reaction Logic:




Critical Note: If Mercuric Acetate is prohibited due to green chemistry regulations, use Argentometric Titration (0.1 N AgNO₃) to assay the Chloride content, assuming a 1:1 molar ratio with the amine.

Validation Strategy & Scientific Rationale

To validate the HPLC method for this specific compound, you must demonstrate Specificity against hydrolysis.

The Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that the assay MUST detect to be considered "Valid."

DegradationPathway Fig 1. Hydrolytic degradation pathway requiring chromatographic separation. API Methyl amino(3-methylphenyl)acetate (Active Ester) Intermediate Hydrolysis (+ H2O) API->Intermediate pH > 7 or Moisture ImpurityA (3-Methylphenyl)glycine (Free Acid Impurity) Intermediate->ImpurityA Main Degradant (Elutes Early) ImpurityB Methanol Intermediate->ImpurityB Solvent Peak

Validation Parameters (ICH Q2 R1)
  • Specificity (Forced Degradation):

    • Action: Expose sample to 0.1 N NaOH for 1 hour. Neutralize and inject.

    • Requirement: The method must resolve the "Free Acid" peak (Impurity A) from the "Ester" peak (API). If peaks co-elute, the method is invalid .

  • Linearity:

    • Action: Prepare 5 concentrations from 50% to 150% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of API into a placebo matrix.

    • Acceptance: 98.0% – 102.0% recovery.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Organic Syntheses. (2010). General Procedures for Amino Acid Esterification. Retrieved from [Link]

Comprehensive Comparison Guide: Elemental Analysis Standards for Methyl Amino(3-methylphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

Methyl amino(3-methylphenyl)acetate hydrochloride (Molecular Formula:


, MW: 215.68  g/mol ) is a critical synthetic intermediate widely utilized in the development of isoindolinones and other active pharmaceutical ingredients (APIs). Because it is isolated as a hydrochloride salt, establishing its absolute purity and precise stoichiometry is a mandatory quality control (QC) gateway before downstream synthesis.

For drug development professionals, "elemental analysis" of this compound serves two distinct but equally critical purposes:

  • Bulk Stoichiometric Validation: Confirming the exact ratio of the organic backbone to the HCl counter-ion to rule out hygroscopic water absorption or non-stoichiometric salt formation.

  • Trace Elemental Impurity Profiling: Ensuring the absence of toxic heavy metals or residual transition metal catalysts (e.g., Palladium or Cobalt) used in upstream carbonylation or cross-coupling steps, strictly adhering to modern regulatory frameworks[1].

This guide objectively compares the analytical alternatives for establishing elemental standards for this compound, providing field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Alternatives

Historically, the pharmaceutical industry relied on non-specific colorimetric tests (e.g., USP <231> Heavy Metals) to detect elemental impurities. Today, regulatory bodies mandate specific, quantitative instrumental methods[2]. When establishing the elemental standard for Methyl amino(3-methylphenyl)acetate hydrochloride, researchers must select the appropriate analytical alternative based on the target analyte and required sensitivity.

Table 1: Performance Comparison of Elemental Analysis Techniques
Analytical MethodologyTarget AnalytesPrimary Utility for this CompoundLimitationsRegulatory Standard
Combustion (CHNS/O) C, H, N, OValidates bulk organic stoichiometry and salt integrity.Cannot detect trace heavy metals or inorganic impurities.Ph. Eur. 2.5.46
ICP-MS Heavy metals (Pb, As, Cd, Hg), Catalysts (Pd, Co)Quantifies trace elemental impurities at ppm/ppb levels.Requires complex, destructive sample preparation.USP <232> / <233>, ICH Q3D
Ion Chromatography (IC) Cl⁻, Br⁻, SO₄²⁻Orthogonal quantification of the chloride counter-ion.Limited to soluble ionic species; requires aqueous extraction.USP <1065>
Table 2: Theoretical Stoichiometric Standard ( )

To validate the bulk purity via combustion analysis, the experimental results must closely align (typically within ±0.3%) with the following theoretical mass fractions:

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.01110120.11055.69%
Hydrogen (H) 1.0081414.1126.54%
Nitrogen (N) 14.007114.0076.50%
Oxygen (O) 15.999231.99814.84%
Chlorine (Cl) 35.450135.45016.44%

Strategic QC Workflow

To achieve a certified reference standard grade, a multi-tiered analytical approach is required. The logic pathway below illustrates the causality behind combining bulk and trace elemental analyses.

QC_Pathway A Methyl amino(3-methylphenyl)acetate HCl Batch Release B Bulk Stoichiometry (Combustion CHN/Cl) A->B C Trace Elemental Impurities (ICP-MS per USP <233>) A->C D Data Synthesis & Orthogonal Check (qNMR) B->D C->D E Certified Reference Standard D->E

Caption: Analytical workflow combining bulk stoichiometry and trace impurity profiling for final certification.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal validation mechanisms. The following methodologies incorporate built-in causality checks to ensure data integrity.

Protocol A: Bulk Stoichiometry via Automated CHNS Combustion

Purpose: To verify the


 molecular formula and rule out the presence of unreacted starting materials or unexpected hydrates.
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the desiccated compound into a highly pure tin capsule using a microbalance (resolution of 0.1 µg).

    • Causality Insight: The tin capsule is not merely a container; it acts as a catalyst. During combustion, the exothermic oxidation of tin raises the local temperature to ~1800°C, ensuring complete flash combustion of the aromatic rings.

  • Combustion: Drop the capsule into a quartz reactor heated to 1000°C under a pulse of pure oxygen.

  • Reduction & Separation: Pass the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) over a copper reduction column at 600°C to reduce
    
    
    to
    
    
    and scavenge excess oxygen. Separate the gases via a GC column.
  • Detection & Validation: Quantify using a Thermal Conductivity Detector (TCD).

    • Self-Validation: Run a blank tin capsule first to establish the baseline. Follow with a known certified reference material (e.g., Sulfanilamide) to verify the calibration curve before analyzing the sample.

Protocol B: Trace Elemental Impurities via ICP-MS (USP <233>)

Purpose: To ensure compliance with ICH Q3D guidelines by quantifying Class 1 (As, Cd, Hg, Pb) and Class 2/3 elemental impurities[1].

USP233_Workflow N1 Sample Digestion (Closed-Vessel Microwave + HNO3/HCl) N2 Matrix Matching & Internal Standard Addition (Rh, Ir) N1->N2 N3 ICP-MS Analysis (Drift Check < 20%) N2->N3 N4 Spike Recovery (Target: 70% - 150%) N3->N4 N5 ICH Q3D / USP <232> Compliance Confirmed N4->N5

Caption: USP <233> ICP-MS validation methodology highlighting mandatory self-validation steps.

  • Closed-Vessel Digestion: Weigh 0.5 g of the sample into a Teflon microwave digestion vessel. Add 5 mL of concentrated ultra-pure

    
     and 1 mL of 
    
    
    
    .
    • Causality Insight: USP <233> recommends closed-vessel digestion to prevent the volatilization and subsequent loss of elements like Mercury (Hg) and Arsenic (As) during the heating process[3]. The addition of

      
       is critical to stabilize transition metals (like Palladium) in solution as chloride complexes.
      
  • Internal Standardization: Spike the digested solution with an internal standard mix (e.g., Rhodium, Iridium) to a final concentration of 10 ppb.

    • Causality Insight: Internal standards correct for matrix-induced signal suppression or enhancement within the argon plasma.

  • Instrumental Analysis: Introduce the sample into the ICP-MS.

  • System Suitability (Self-Validation):

    • Spike Recovery: Prepare a sample spiked with target elements at 50% to 150% of the target limit. The recovery must fall between 70% and 150%[3].

    • Drift Check: Analyze a standardization solution before and after the sample sequence. The instrument response drift must not exceed 20%[4].

Conclusion

For Methyl amino(3-methylphenyl)acetate hydrochloride, relying solely on traditional assays is insufficient for modern drug development. A dual-pronged approach—utilizing Automated CHNS Combustion to confirm the 55.69% Carbon / 6.50% Nitrogen stoichiometry of the hydrochloride salt, combined with USP <233> compliant ICP-MS to rule out toxic elemental impurities—provides a mathematically rigorous, self-validating proof of purity.

References

  • ICH Q3D Elemental impurities - Scientific guideline.European Medicines Agency (EMA) / International Council for Harmonisation.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES.US Pharmacopeia (USP).
  • Methyl amino(3-methylphenyl)acetate hydrochloride AldrichCPR.Sigma-Aldrich.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES (Validation Criteria).US Pharmacopeia (USP).

Sources

A Comparative Guide to the X-ray Crystallography of Methyl Amino(3-methylphenyl)acetate Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For active pharmaceutical ingredients (APIs) and their intermediates, this structural insight is not merely academic; it governs physicochemical properties such as solubility and stability, and dictates how a molecule interacts with its biological target. Single-crystal X-ray diffraction (XRD) stands as the gold standard for providing this unambiguous structural data, revealing precise bond lengths, bond angles, and the intricate packing of molecules in the solid state.[1][2]

This guide focuses on Methyl amino(3-methylphenyl)acetate hydrochloride, a compound of interest in synthetic and medicinal chemistry. A thorough search of public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that at present, a definitive crystal structure for this specific molecule is not publicly available.[1][3][4]

However, the absence of data for a specific compound presents a valuable opportunity. It allows us to construct a comprehensive roadmap for its structural determination, from crystal growth to data analysis. Furthermore, by examining the publicly available crystal structures of closely related analogs, we can draw powerful comparative insights into the likely conformational and packing features of our target molecule. This guide will, therefore, serve as a robust framework for researchers facing similar characterization challenges, providing both a detailed experimental protocol and a comparative structural analysis.

Experimental Protocol: A Roadmap to Crystal Structure Determination

The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The causality behind each experimental choice is paramount to ensuring the generation of high-quality, publishable data.

Step 1: Purification and Crystallization

The prerequisite for any successful single-crystal XRD experiment is the availability of high-purity material that can be grown into single crystals of suitable size and quality (ideally 30-300 microns).[1] For organic hydrochloride salts, which are often highly polar, selecting an appropriate solvent system is the most critical variable.

Detailed Protocol:

  • Purification: Ensure the Methyl amino(3-methylphenyl)acetate hydrochloride sample is of the highest possible purity (>98%). Residual impurities can inhibit crystal nucleation and growth. Techniques such as column chromatography (if the freebase is accessible) followed by salt formation, or preliminary recrystallization from a bulk solvent, may be necessary.

  • Solvent Screening: The ideal solvent (or solvent system) will dissolve the compound when hot but exhibit poor solubility at lower temperatures.[5] For polar salts, common choices include lower alcohols (methanol, ethanol, isopropanol) or mixtures with less polar co-solvents.

    • Rationale: A significant solubility gradient with temperature is the driving force for crystallization upon cooling.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature to create a near-saturated solution.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle.

    • Place the vial in an undisturbed, vibration-free location.

    • Causality: The slow evaporation of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the formation of well-ordered, large single crystals rather than a precipitate.

  • Crystallization Technique - Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent (e.g., methanol) and place a small drop (2-5 µL) on a siliconized glass coverslip. In a sealed well, place a larger reservoir (500-1000 µL) of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate). Invert the coverslip over the reservoir.

    • Sitting Drop: The drop of the compound solution is placed on a post within the well containing the anti-solvent.

    • Causality: The vapor of the more volatile anti-solvent slowly diffuses into the drop containing the compound solution. This gradually lowers the solvent's solvating power, inducing crystallization. This method is excellent for growing high-quality crystals from very small amounts of material.[6]

Step 2: Crystal Selection, Mounting, and Data Collection
  • Selection: Under a microscope, select a single crystal that is well-formed, transparent, and free of cracks or satellite growths.

  • Mounting: Using a microloop (e.g., a MiTeGen MicroMount™), carefully pick up the selected crystal along with a small amount of cryoprotectant oil (e.g., Paratone-N).[7]

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.

    • Causality: Cooling the crystal to cryogenic temperatures minimizes thermal vibrations of the atoms. This results in sharper diffraction spots at higher angles, leading to a higher resolution structure and reduced radiation damage during the experiment.[8]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The diffractometer rotates the crystal through a series of angles, and a detector records the positions and intensities of the diffracted X-rays.[9]

Step 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.[10]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit to the experimental diffraction data. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF).

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High-Purity Compound (>98%) Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Purification->Crystallization Dissolve in solvent Selection Select Suitable Single Crystal Crystallization->Selection Mounting Mount on Goniometer (Cryo-loop) Selection->Mounting Data_Collection X-Ray Data Collection (100 K) Mounting->Data_Collection Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (CIF, R-factor) Refinement->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis of Analogs

To anticipate the structural features of Methyl amino(3-methylphenyl)acetate hydrochloride, we can analyze the crystal structures of related compounds. The following table summarizes key crystallographic parameters for two relevant analogs: Ethyl 2-(4-aminophenoxy)acetate and L-Valine ethyl ester hydrochloride. The former shares the aminophenyl acetate core, while the latter provides insight into the packing of a simple amino acid ester hydrochloride.

Parameter Ethyl 2-(4-aminophenoxy)acetate[11] L-Valine ethyl ester hydrochloride[4][12]
Chemical Formula C₁₀H₁₃NO₃C₇H₁₆ClNO₂
Crystal System TriclinicMonoclinic
Space Group P-1P2₁
a (Å) 8.2104(6)10.597(2)
b (Å) 10.3625(9)7.641(2)
c (Å) 11.9562(9)13.111(3)
α (°) 101.787(7)90
β (°) 91.849(6)108.97(3)
γ (°) 102.755(7)90
Volume (ų) 948.3(2)1004.8(4)
Z 44
Insights from Comparative Analysis:
  • Conformation: In L-Valine ethyl ester hydrochloride, the ester and amino groups are roughly coplanar, a common feature in amino acid derivatives that maximizes conjugation and minimizes steric hindrance.[12] For Methyl amino(3-methylphenyl)acetate hydrochloride, we can anticipate a similar preferred conformation for the methyl acetate group relative to the benzylic amine. The orientation of the 3-methylphenyl ring relative to this chain will be a key conformational variable, likely adopting a staggered conformation to minimize steric clash.

  • Hydrogen Bonding: The crystal structure of L-Valine ethyl ester hydrochloride is dominated by strong N-H···Cl hydrogen bonds.[4][12] The protonated ammonium group acts as a hydrogen bond donor to the chloride anion. This is the most predictable and structurally defining interaction we would expect to see in the crystal structure of Methyl amino(3-methylphenyl)acetate hydrochloride. These interactions are fundamental to the formation of stable crystalline lattices for hydrochloride salts, often linking the molecules into chains or sheets.

  • Crystal Packing: The overall molecular shape and the network of hydrogen bonds dictate the crystal packing. In the case of Ethyl 2-(4-aminophenoxy)acetate, the packing is influenced by H…H, H…C, and O…H interactions.[11] For our target molecule, the interplay between the strong N-H···Cl hydrogen bonds and weaker C-H···O or π-π stacking interactions involving the phenyl rings will determine the final three-dimensional architecture. The presence of the methyl group on the phenyl ring may sterically hinder some packing motifs while potentially enabling others through weak van der Waals interactions.

Conclusion

While the definitive crystal structure of Methyl amino(3-methylphenyl)acetate hydrochloride remains to be determined, this guide provides a comprehensive framework for its elucidation and interpretation. The detailed experimental protocol outlines a clear path from purified material to a validated crystal structure, emphasizing the causal relationships behind key experimental decisions. By leveraging crystallographic data from structurally related analogs, we can make informed predictions about the likely conformational preferences and intermolecular interactions that define its solid-state structure. This comparative approach is an invaluable tool for researchers in drug development, enabling a deeper understanding of molecular properties even in the absence of direct experimental data.

References

  • - Proscitech.

  • - National Center for Biotechnology Information (NCBI).

  • - Royal Society of Chemistry Publishing.

  • - International Union of Crystallography (IUCr).

  • - National Center for Biotechnology Information (NCBI).

  • - Bryn Mawr College Repository.

  • - ResearchGate.

  • - PubChem.

  • - National Center for Biotechnology Information (NCBI).

  • - University of Cape Town.

  • - MDPI.

  • - PubChem.

  • - ResearchGate.

  • - ResearchGate.

  • - ACS Publications.

  • - ResearchGate.

  • - ResearchGate.

  • - BenchChem.

  • - PubChem.

  • - Google Patents.

  • - Organic Syntheses.

  • - PubChemLite.

  • - Mettler Toledo.

  • [Crystal Structure of Methyl - ResearchGate.

  • - Sigma-Aldrich.

  • - Sigma-Aldrich.

  • - National Center for Biotechnology Information (NCBI).

  • - DSpace@MIT.

  • - ResearchGate.

  • - Molbase.%20acetate.html) - Molbase.

Sources

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